![molecular formula C17H14N2O4S B2970471 Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate CAS No. 1009675-24-4](/img/structure/B2970471.png)
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate” is a chemical compound that has gained significant attention in research and industry due to its unique properties and potential applications. It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and involve multiple steps. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Thiazolidine Derivatives Synthesis
Thiazolidine derivatives, including compounds similar to Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate, have been synthesized through various chemical reactions, showcasing the versatility of thiazolidine compounds in synthetic chemistry. For example, Refouvelet et al. (1994) discussed the stereoselective esterification of thiazolidine-2,4-dicarboxylic acid, leading to the synthesis of hydantoins and bicyclic derivatives through condensation and N-acylation reactions, highlighting the compound's potential in creating bioactive molecules (Refouvelet, Robert, Couquelet, & Tronche, 1994).
Antimicrobial Applications
Antimicrobial Evaluation
Dawood, Farag, and Abdel‐Aziz (2005) synthesized and evaluated 1,2,4-triazole, 1,3,4-oxadiazole, and triazolo[3,4-b]-1,3,4-thiadiazine derivatives for their antimicrobial properties. The study demonstrated that thiazolidine-based compounds could be potent antimicrobial agents, suggesting the potential of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate derivatives in this domain (Dawood, Farag, & Abdel‐Aziz, 2005).
Molecular Docking and Antifungal Evaluation
Antifungal Activity and Molecular Docking
Nimbalkar et al. (2016) synthesized oxadiazole-thione derivatives and evaluated their antifungal activity, including molecular docking studies against fungal pathogens. This research underscores the significance of thiazolidine and related compounds in developing new antifungal agents, providing insights into their mechanism of action through molecular docking studies (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Biological Activity
Synthesis and Biological Evaluation
Patel and Shaikh (2010) reported on the synthesis and in vitro antimicrobial screening of thiazolidinone derivatives, highlighting their potential as antimicrobial agents. Such studies illustrate the broad spectrum of biological activities possessed by thiazolidine derivatives, including potential analogs of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate (Patel & Shaikh, 2010).
Propiedades
IUPAC Name |
methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-16(21)12-9-5-6-10-13(12)18-14-15(20)19(17(22)24-14)11-7-3-2-4-8-11/h2-10,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUPLGGSJRJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

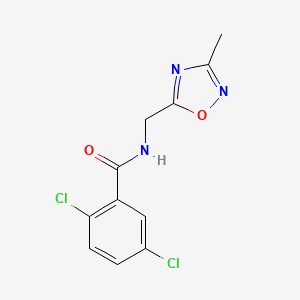
![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)

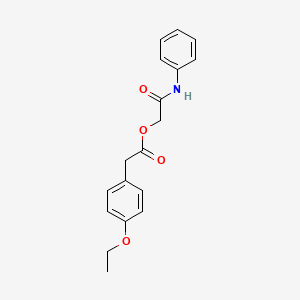
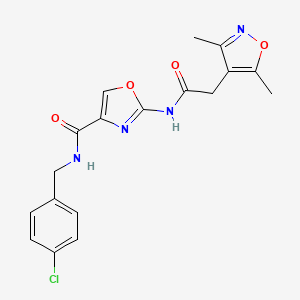
![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)

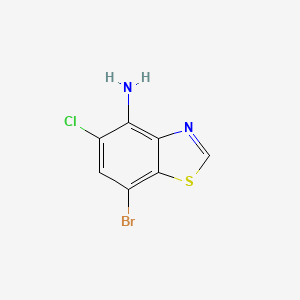


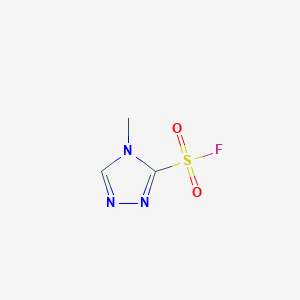
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)